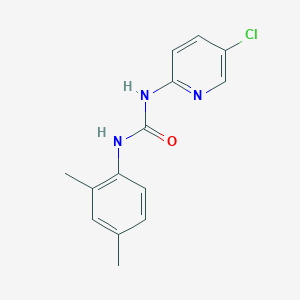![molecular formula C12H15ClN2O B5379544 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B5379544.png)
4-[2-(allylamino)ethoxy]benzonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(allylamino)ethoxy]benzonitrile hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AEB071 and is a selective inhibitor of protein kinase C (PKC) that has been shown to have promising anti-inflammatory and immunosuppressive effects.
作用机制
AEB071 selectively inhibits the activity of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride by binding to the catalytic domain of the enzyme. 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride is a family of serine/threonine kinases that play a crucial role in cellular signaling pathways. By inhibiting 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, AEB071 can modulate various signaling pathways that are involved in inflammation and immune cell activation.
Biochemical and Physiological Effects:
AEB071 has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical studies. In animal models of autoimmune diseases, AEB071 has been shown to reduce inflammation and improve disease symptoms. Additionally, AEB071 has been shown to prevent the activation of T cells, which are a type of immune cell that plays a crucial role in autoimmune diseases.
实验室实验的优点和局限性
One advantage of using AEB071 in lab experiments is its selectivity for 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride. This allows researchers to specifically target 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride signaling pathways without affecting other cellular processes. Additionally, AEB071 has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising therapeutic candidate.
One limitation of using AEB071 in lab experiments is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments. Additionally, the hydrochloride salt form of AEB071 can be hygroscopic, which can affect the stability of the compound.
未来方向
There are several future directions for research on AEB071. One area of interest is in the development of AEB071 as a therapeutic agent for autoimmune diseases. Clinical trials have shown promising results for the use of AEB071 in the treatment of psoriasis and multiple sclerosis.
Another area of research is in the development of new 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride inhibitors that can target specific isoforms of the enzyme. This could lead to the development of more selective and potent inhibitors that have fewer side effects.
Conclusion:
4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, or AEB071, is a promising compound that has shown potential as a therapeutic agent for autoimmune diseases. Its selective inhibition of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride makes it a valuable tool for studying cellular signaling pathways involved in inflammation and immune cell activation. While there are limitations to its use in lab experiments, the future directions for research on AEB071 are promising and could lead to the development of new treatments for autoimmune diseases.
合成方法
The synthesis of 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride involves the reaction of 4-bromo-2-fluorobenzonitrile with allylamine in the presence of a palladium catalyst. The resulting intermediate is then treated with ethylene oxide to produce the final product, which is purified by recrystallization and converted to the hydrochloride salt. The yield of this synthesis method is typically around 50%.
科学研究应用
AEB071 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research that has shown promise is in the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. AEB071 has been shown to selectively inhibit 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, which plays a crucial role in the activation of immune cells. By inhibiting 4-[2-(allylamino)ethoxy]benzonitrile hydrochloride, AEB071 can reduce the activation of immune cells and decrease inflammation, which is a hallmark of autoimmune diseases.
属性
IUPAC Name |
4-[2-(prop-2-enylamino)ethoxy]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-2-7-14-8-9-15-12-5-3-11(10-13)4-6-12;/h2-6,14H,1,7-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGPFVOPPTXSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC=C(C=C1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-5-imino-6-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5379461.png)
![N~1~-methyl-N~1~-[(1-methylpiperidin-3-yl)methyl]-N~2~-(2-thienylsulfonyl)glycinamide](/img/structure/B5379468.png)

![N-(tert-butyl)-2-{2-[(butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5379483.png)
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5379491.png)
![N-(5-bromo-2-pyridinyl)-2-[(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5379493.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)

![1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone](/img/structure/B5379518.png)
![4-({5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)butan-1-ol](/img/structure/B5379529.png)
![2-({2-chloro-6-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B5379530.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile](/img/structure/B5379536.png)
![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)
![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)